4-BROMOCINNAMALDEHYDE
CAS No.:
Cat. No.: VC14443459
Molecular Formula: C9H7BrO
Molecular Weight: 211.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrO |
|---|---|
| Molecular Weight | 211.05 g/mol |
| IUPAC Name | 3-(4-bromophenyl)prop-2-enal |
| Standard InChI | InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H |
| Standard InChI Key | XYRAWLRFGKLUMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=CC=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Bromocinnamaldehyde features a propenal group () attached to a bromine-substituted benzene ring. The trans-configuration (-isomer) is the predominant form, as evidenced by its IUPAC name trans-4-bromocinnamaldehyde . The bromine atom at the para position induces significant electronic effects, enhancing the compound’s reactivity in electrophilic substitution and nucleophilic addition reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.05 g/mol | |
| Melting Point | 78–82°C | |
| Assay Purity | ≥97% | |
| SMILES Notation | BrC1=CC=C(C=CC=O)C=C1 | |
| InChI Key | XYRAWLRFGKLUMW-OWOJBTEDSA-N |
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:
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NMR (400 MHz, CDCl): A singlet at δ 9.69 ppm corresponds to the aldehyde proton, while the trans-vinylic protons appear as doublets at δ 7.52 (d, Hz) and 6.72 ppm (d, Hz). The aromatic protons resonate as a doublet at δ 7.45 ppm (d, Hz) and δ 7.60 ppm (d, Hz) .
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IR (KBr): Strong absorption bands at 1685 cm (C=O stretch) and 1600 cm (C=C aromatic stretch) confirm the presence of the aldehyde and conjugated double bond .
Synthesis and Industrial Production
Conventional Synthetic Routes
The most prevalent method involves the bromination of cinnamaldehyde using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr):
This electrophilic aromatic substitution reaction proceeds regioselectively at the para position due to the directing effect of the electron-withdrawing aldehyde group .
Scalability and Optimization
Industrial-scale production employs continuous-flow reactors to enhance yield (typically 85–90%) and minimize byproducts like 3-bromo and 2-bromo isomers. Recent advances in photoredox catalysis have enabled bromination under milder conditions, reducing energy consumption and waste generation .
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery and Development
4-Bromocinnamaldehyde serves as a precursor in the synthesis of:
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Anticancer Agents: Its α,β-unsaturated aldehyde moiety undergoes Michael addition with thiol groups in protein targets, inhibiting enzymes like thioredoxin reductase .
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Antimicrobial Compounds: Schiff bases derived from 4-bromocinnamaldehyde exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) .
Polymer and Coordination Chemistry
Incorporation into polymers enhances thermal stability and optoelectronic properties. For example, polyimides containing 4-bromocinnamaldehyde show glass transition temperatures () exceeding 250°C, making them suitable for high-performance coatings .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves; use fume hood |
| Eye Damage | Category 2A | Safety goggles required |
| Skin Sensitization | Category 1A | Avoid direct contact |
| Acute Toxicity (Dermal) | Category 4 | Wash skin immediately if exposed |
Emergency Response
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
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Eye Exposure: Rinse with water for 15 minutes; seek medical attention if irritation persists .
Emerging Research and Future Directions
Recent studies explore its utility in:
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